molecular formula C10H9BrClFO B14047784 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14047784
M. Wt: 279.53 g/mol
InChI Key: GGSDMMPAHDTZNE-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO and a molecular weight of 279.53 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone

Preparation Methods

The synthesis of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(fluoromethyl)benzene and 1-bromo-2-propanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetone or dichloromethane. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as palladium or other transition metals may be used to enhance the reaction rate.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Scientific Research Applications

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one can be compared with other halogenated ketones, such as:

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties.

Biological Activity

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one (CAS No. 1805842-73-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula: C10H9BrClFO
  • Molecular Weight: 279.53 g/mol
  • Purity: ≥ 98%

Research indicates that compounds structurally similar to this compound may exhibit significant biological activities, including:

  • Cytotoxicity: The compound may induce apoptosis in various cancer cell lines. Studies have shown that structural modifications can enhance proapoptotic activity, particularly in lung (A549), pancreatic (MiaPaCa-2), and colon (HCT116) cancer cells .
  • Cell Cycle Arrest: The compound's derivatives have been observed to induce cell cycle arrest in the S phase, leading to increased apoptosis rates. This effect is crucial for developing anticancer therapies as it prevents cancer cells from proliferating .

Biological Activity Data

The following table summarizes findings related to the biological activity of similar compounds, which may provide insights into the activity of this compound:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AA5498.5Induces apoptosis
Compound BMiaPaCa-26.0Cell cycle arrest (S phase)
Compound CHCT1167.0Proapoptotic activity

Case Studies and Research Findings

  • Proapoptotic Activity : In a study evaluating new chlorpromazine analogues, several derivatives exhibited significant proapoptotic effects in cancer cell lines, with late apoptosis observed at concentrations not exceeding 11 μM . This suggests that similar modifications in this compound could enhance its anticancer properties.
  • Antioxidant Effects : Some derivatives have shown promising antioxidant effects, protecting cellular components from oxidative stress, which is a critical factor in cancer progression and other diseases .
  • Inhibition of Proliferation : Compounds related to this compound have demonstrated the ability to inhibit mitogen-induced proliferation of human peripheral blood mononuclear cells, indicating potential immunomodulatory effects .

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-bromo-3-[3-chloro-5-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrClFO/c11-5-10(14)4-7-1-8(6-13)3-9(12)2-7/h1-3H,4-6H2

InChI Key

GGSDMMPAHDTZNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CF)Cl)CC(=O)CBr

Origin of Product

United States

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